molecular formula C9H5BrClN B599952 6-Bromo-8-chloroquinoline CAS No. 16567-13-8

6-Bromo-8-chloroquinoline

Cat. No.: B599952
CAS No.: 16567-13-8
M. Wt: 242.5
InChI Key: BDEUOIMCEVFYET-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct bromination of 8-chloroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-8-chloroquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Biological Research: The compound is studied for its biological activity and potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use. Research is ongoing to elucidate the detailed pathways and molecular interactions involved .

Comparison with Similar Compounds

6-Bromo-8-chloroquinoline can be compared with other quinoline derivatives such as:

  • 4-Amino-8-chloroquinoline
  • 4-Bromo-8-chloroquinoline
  • 8-Bromo-4-chloroquinoline

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound imparts distinct properties that make it valuable for specific applications .

Properties

IUPAC Name

6-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEUOIMCEVFYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675211
Record name 6-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16567-13-8
Record name 6-Bromo-8-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16567-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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